molecular formula C7H5F4NO B070883 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride CAS No. 170693-22-8

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride

Katalognummer: B070883
CAS-Nummer: 170693-22-8
Molekulargewicht: 195.11 g/mol
InChI-Schlüssel: ZGCBXCJMIYVEFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group, a trifluoromethyl group, and a carbonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole with a fluorinating agent such as carbonyl fluoride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as lithiation, electrophilic trapping, and distillation to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are employed to optimize the reaction conditions and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol

Uniqueness

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

170693-22-8

Molekularformel

C7H5F4NO

Molekulargewicht

195.11 g/mol

IUPAC-Name

1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride

InChI

InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3

InChI-Schlüssel

ZGCBXCJMIYVEFA-UHFFFAOYSA-N

SMILES

CN1C(=CC=C1C(F)(F)F)C(=O)F

Kanonische SMILES

CN1C(=CC=C1C(F)(F)F)C(=O)F

Synonyme

1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.